(alphaR)-Cyclopropaneacetamide-Exatecan
Description
Overview of Topoisomerase I Inhibitors in Contemporary Drug Discovery
Topoisomerase I (TopI) is a critical enzyme essential for managing DNA topology during vital cellular processes such as replication, transcription, and repair. nih.govwikipedia.org It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve torsional stress, after which it re-ligates the break. nih.govwikipedia.org The crucial role of this enzyme in cell proliferation has made it a prime target for anticancer drug development. tandfonline.com
Topoisomerase I inhibitors are compounds that interfere with this process. They can be broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and interfacial poisons, which trap the enzyme-DNA complex. tandfonline.com The latter, known as TopI poisons, stabilize the "cleavage complex," where the DNA is nicked and covalently bound to the enzyme. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it results in a permanent, lethal double-strand break, ultimately triggering programmed cell death (apoptosis). wikipedia.org
The natural product Camptothecin (B557342) (CPT) was the first TopI inhibitor discovered to have significant anticancer properties. tandfonline.com This discovery spurred extensive research, leading to the development of several clinically approved CPT derivatives, including topotecan (B1662842) and irinotecan (B1672180), which are used in the treatment of various cancers like ovarian, lung, and colorectal cancer. nih.gov The success of these agents has solidified TopI inhibition as a validated and important strategy in modern oncology, with ongoing research focused on discovering new inhibitors with improved efficacy and broader applicability. nih.govtandfonline.com
Strategic Derivatization of Camptothecin Analogs, with Specific Emphasis on Exatecan (B1662903)
While Camptothecin (CPT) demonstrated potent antitumor activity, its clinical development was hindered by significant drawbacks, including poor water solubility and the instability of its essential α-hydroxy lactone E-ring. tandfonline.commdpi.com This lactone ring is crucial for its TopI inhibitory activity but readily hydrolyzes at physiological pH (7.4) to an inactive, open-ring carboxylate form. acs.org To overcome these limitations, extensive research has focused on the strategic derivatization of the CPT scaffold, particularly at the A and B rings, to enhance water solubility, improve lactone stability, and increase potency. biochempeg.comnih.gov
These efforts led to the development of first-generation analogs like topotecan and irinotecan. mdpi.com Further refinement led to the synthesis of Exatecan (DX-8951f), a potent, water-soluble, hexacyclic analog of CPT. researchgate.netnorthwestern.edu Exatecan's unique structure, which includes a fluorine substituent and an additional F-ring, contributes to its enhanced stability and potent activity. acs.orgnih.gov Preclinical studies demonstrated that Exatecan possesses superior TopI inhibitory activity and cytotoxicity compared to earlier derivatives like SN-38 (the active metabolite of irinotecan) and topotecan. aacrjournals.org For instance, Exatecan's inhibitory effect on TopI is reportedly 3 and 10 times greater than that of SN-38 and topotecan, respectively. aacrjournals.org Its development marked a significant advancement, providing a more potent agent that is also active against cell lines resistant to other camptothecins and is not a substrate for P-glycoprotein-mediated multidrug resistance. aacrjournals.orgresearchgate.net
Rationale for the Academic Investigation of (alphaR)-Cyclopropaneacetamide-Exatecan as a Research Compound
The academic investigation into this compound stems from the ongoing quest to further refine the therapeutic properties of potent cytotoxic agents like Exatecan. As a derivative of Exatecan, this compound is a research compound designed to explore novel structure-activity relationships (SAR). bioscience.co.ukmedchemexpress.com The modification of the Exatecan molecule, specifically by introducing a cyclopropaneacetamide group, represents a rational design strategy aimed at potentially modulating its physicochemical properties, cell permeability, and interaction with its target, Topoisomerase I.
A significant driver for the synthesis of new Exatecan derivatives is their application as payloads in Antibody-Drug Conjugates (ADCs). nih.govresearchgate.net ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells expressing a specific antigen. nih.gov The properties of the cytotoxic payload are critical to the success of an ADC. Exatecan and its derivatives are well-suited for this role due to their high potency. researchgate.net The investigation of this compound allows researchers to study how specific structural changes affect its suitability as an ADC payload, including its stability, release from the linker, and bystander killing effect. medchemexpress.com Therefore, this compound serves as a valuable tool in academic research to advance the understanding of camptothecin chemistry and to develop next-generation targeted cancer therapies. nih.govmedchemexpress.com
Scope and Significance of Advanced Academic Research on this compound in Preclinical Settings
Advanced academic research on this compound in preclinical settings focuses on characterizing its fundamental biological activity and potential as a therapeutic agent. This research is critical for establishing a foundation for any further development. The scope of these investigations primarily involves in vitro studies to determine the compound's cytotoxic effects against various cancer cell lines.
This compound has been identified as a cytotoxic agent. bioscience.co.ukmedchemexpress.com Specific research findings have quantified its inhibitory effects on cell proliferation. For example, in vitro assays demonstrated its ability to inhibit the growth of U87MG (glioblastoma) and SK-BR-3 (breast cancer) cell lines with specific IC50 values, which measure the concentration of the compound required to inhibit cell growth by 50%. bioscience.co.ukmedchemexpress.com
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 8.11 bioscience.co.ukmedchemexpress.com |
| SK-BR-3 | Breast Cancer | 2.31 bioscience.co.ukmedchemexpress.com |
This table is interactive. Select a row to highlight it.
The significance of this preclinical research lies in its contribution to the broader field of cancer drug discovery. By synthesizing and evaluating novel derivatives like this compound, researchers can systematically explore the structure-activity landscape of the exatecan scaffold. nih.gov These studies are particularly significant in the context of developing payloads for ADCs. medchemexpress.com The data generated from these preclinical evaluations, such as cytotoxicity and specificity, are essential for selecting candidate molecules for more complex applications, including conjugation to antibodies for targeted delivery. nih.gov This foundational research is indispensable for identifying promising new compounds that may eventually lead to more effective cancer therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H28FN3O6 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2R)-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C29H28FN3O6/c1-3-29(38)17-8-21-24-15(10-33(21)27(36)16(17)11-39-28(29)37)23-19(32-26(35)25(34)13-4-5-13)7-6-14-12(2)18(30)9-20(31-24)22(14)23/h8-9,13,19,25,34,38H,3-7,10-11H2,1-2H3,(H,32,35)/t19-,25+,29-/m0/s1 |
InChI Key |
ODYAHADGPIHDQN-CIKSPIGKSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Alphar Cyclopropaneacetamide Exatecan
Established Synthetic Pathways for (alphaR)-Cyclopropaneacetamide-Exatecan
The synthesis of this compound is a multi-step process that hinges on the initial construction of the exatecan (B1662903) core, followed by the stereoselective introduction of the (alphaR)-cyclopropaneacetamide side chain.
Key Reaction Steps and Intermediate Compounds
The established synthesis of the exatecan core, a derivative of camptothecin (B557342), commences with readily available starting materials and proceeds through a series of key transformations. A representative pathway, as outlined in patent literature, initiates with 3-fluoro-4-methylaniline (B1361354). google.com The synthesis progresses through the following key stages:
Acylation and Bromination: The initial steps involve the acylation of 3-fluoro-4-methylaniline, followed by bromination to introduce key functional groups necessary for subsequent cyclization reactions. google.com
Cross-Coupling and Cyclization: A critical cross-coupling reaction is employed to build the foundational polycyclic ring system. This is followed by an intramolecular cyclization to form a key intermediate.
Rearrangement and Functional Group Manipulation: The synthesis proceeds through a rearrangement reaction to establish the correct carbon skeleton of the camptothecin core. google.com Subsequent steps involve oximation, reduction of a nitro group to an amine, and protection of the newly formed amino group. google.com
Condensation and Final Assembly: The protected amino-intermediate is then condensed with a suitable partner to construct the complete pentacyclic exatecan core. google.com
Deprotection and Amidation: The final steps involve the deprotection of the amino group on the exatecan core to liberate the free amine. This amine is then coupled with (R)-cyclopropanecarboxylic acid or an activated derivative thereof to form the final this compound product. The coupling is typically achieved using standard peptide coupling reagents.
A crucial intermediate in this pathway is exatecan mesylate, which can be prepared from a key intermediate compound B through a sequence of deprotection, condensation, and hydrolysis reactions. google.com
Table 1: Key Intermediates in the Synthesis of Exatecan
| Intermediate | Description | Reference |
| Intermediate A | Derived from 3-fluoro-4-methylaniline via acylation, bromination, and cross-coupling. | google.com |
| Intermediate B | Formed from Intermediate A through a rearrangement reaction. | google.com |
| Exatecan Mesylate | A salt form of exatecan, often used as a precursor for derivatization. | nih.gov |
Stereochemical Control and Chirality in Synthesis
The biological activity of this compound is critically dependent on its stereochemistry. Two key chiral centers are of paramount importance: the (S)-configuration at the C20 position of the camptothecin lactone ring and the (R)-configuration of the cyclopropaneacetamide moiety.
The (S)-configuration at C20 is a hallmark of active camptothecin analogues and is essential for their ability to inhibit topoisomerase I. nih.gov This stereocenter is typically established during the synthesis of the exatecan core, often through stereoselective reduction or the use of chiral starting materials.
The introduction of the (alphaR)-cyclopropaneacetamide side chain requires a stereoselective amidation step. This is generally achieved by using a pre-resolved, enantiomerically pure (R)-cyclopropanecarboxylic acid. The use of standard peptide coupling conditions for the amidation reaction typically proceeds with retention of the stereochemistry at the chiral cyclopropane (B1198618) carbon.
Exploration of Novel Synthetic Approaches and Process Optimization
Research into the synthesis of exatecan and its derivatives is ongoing, with a focus on improving efficiency, scalability, and stereoselectivity. Novel approaches often target more convergent synthetic routes, minimizing the number of linear steps.
The development of more robust and scalable methods for the stereoselective synthesis of the (R)-cyclopropanecarboxylic acid precursor is also an active area of research. This includes the exploration of asymmetric catalysis and enzymatic resolutions to access this key chiral building block in high enantiomeric purity.
Preparation of Research-Grade Labeled Analogs for Mechanistic Studies
To understand the mechanism of action, pharmacokinetics, and metabolism of this compound, isotopically labeled analogs are indispensable tools. These labeled compounds are utilized in a variety of in vitro and in vivo studies.
The preparation of research-grade labeled analogs typically involves the introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) at specific positions within the molecule.
The synthesis of these labeled compounds often requires the preparation of a labeled precursor. For example, to introduce a label into the cyclopropaneacetamide moiety, a labeled cyclopropanecarboxylic acid would be synthesized and then coupled to the exatecan core. Alternatively, a labeled methyl or ethyl group could be incorporated into the exatecan core itself during its synthesis.
For instance, a common strategy involves the use of a labeled starting material, such as a deuterated or ¹³C-enriched aniline (B41778) derivative, at the beginning of the synthetic sequence for the exatecan core. This ensures the label is incorporated into the final molecule at a metabolically stable position. The synthesis of these labeled analogs follows the same established synthetic pathways, with the labeled precursor being carried through the reaction sequence.
Table 2: Common Isotopes Used in Labeled Analogs
| Isotope | Type | Application |
| ²H (Deuterium) | Stable | Mass spectrometry-based metabolic studies, altering metabolic profiles. |
| ¹³C | Stable | NMR-based structural studies, metabolic pathway elucidation. |
| ³H (Tritium) | Radioactive | Radioligand binding assays, autoradiography. |
| ¹⁴C | Radioactive | ADME (Absorption, Distribution, Metabolism, and Excretion) studies. |
The synthesis and use of these labeled analogs are crucial for the preclinical and clinical development of ADCs containing this compound, providing invaluable data on its biological fate and mechanism of action.
Molecular and Cellular Pharmacology of Alphar Cyclopropaneacetamide Exatecan
Mechanistic Insights into Topoisomerase I Inhibition
Exatecan (B1662903) exerts its cytotoxic effects by targeting topoisomerase I, a crucial enzyme in DNA replication and transcription. nih.govbiochempeg.com Unlike other anticancer agents, exatecan's primary mechanism involves the trapping of the TOP1-DNA cleavage complex, leading to catastrophic DNA damage and cell death. aacrjournals.orgnih.gov
Formation of the Enzyme-DNA-Compound Ternary Cleavage Complex
Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This process involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand. nih.govnih.gov Exatecan and other camptothecin (B557342) analogues intervene at this stage by binding to the TOP1-DNA interface. biochempeg.comnih.gov This binding stabilizes the TOP1cc, forming a ternary complex composed of the enzyme, DNA, and the drug. nih.govnih.gov
Modeling studies suggest that the potent inhibitory activity of exatecan stems from specific molecular interactions within this ternary complex. In addition to the hydrogen bonds with TOP1 residues Arginine 364, Aspartate 533, and Asparagine 722, which are common to camptothecins, exatecan is predicted to form two additional interactions: one with a flanking DNA base and another with the TOP1 residue Asparagine 352. nih.govresearchgate.netnih.gov These enhanced interactions contribute to a more stable ternary complex compared to other TOP1 inhibitors. aacrjournals.orgnih.govresearchgate.net
Elucidation of Interference with DNA Religation Processes
The stabilization of the TOP1cc by exatecan directly obstructs the DNA religation step. nih.govbiochempeg.com Normally, after the DNA strand has rotated to relieve supercoiling, the 5'-hydroxyl end of the DNA attacks the phosphotyrosyl bond between TOP1 and the 3'-end, leading to the resealing of the DNA backbone and the release of the enzyme. nih.gov Exatecan's presence within the ternary complex physically hinders this religation process. nih.govbiochempeg.com The trapped complex, with its embedded single-strand break, becomes a lesion that is subsequently converted into a more lethal double-strand break when encountered by the replication machinery. nih.gov
Cellular Responses and Modulation of Intracellular Signaling Pathways
The formation of stable exatecan-TOP1-DNA ternary complexes triggers a cascade of cellular events, ultimately leading to cell death. These responses are multifaceted and involve the activation of DNA damage checkpoints, cell cycle arrest, and programmed cell death.
Induction of DNA Damage and Activation of DNA Damage Response Pathways
The collision of replication forks with the exatecan-stabilized TOP1cc results in the generation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. aacrjournals.orgnih.gov The presence of these breaks activates the DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA lesions and orchestrate a cellular response. iu.edumdpi.com A key marker of this response is the phosphorylation of the histone variant H2AX (γH2AX), which accumulates at sites of DSBs. aacrjournals.orgnih.gov Studies have shown that exatecan induces γH2AX in a dose-dependent manner, indicating the activation of the DDR. aacrjournals.orgnih.govresearchgate.net
The primary pathways activated by these DSBs are the Ataxia Telangiectasia Mutated (ATM)-Chk2 and Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 pathways. nih.gov The ATM-Chk2 pathway is predominantly activated by DSBs, while the ATR-Chk1 pathway responds to stalled replication forks, a direct consequence of the TOP1cc blockade. nih.gov The activation of these pathways is crucial for initiating downstream cellular processes. iu.edu
Table 1: Comparative Potency of Exatecan and Other Topoisomerase I Inhibitors
| Compound | Relative Potency vs. SN-38 | Relative Potency vs. Topotecan (B1662842) | Reference |
| Exatecan | ~3-10 times more potent | ~10 times more potent | biochempeg.com |
| SN-38 | - | - | biochempeg.com |
| Topotecan | - | - | biochempeg.com |
Perturbation of Cell Cycle Progression and Induction of Cell Cycle Arrest Mechanisms
The activation of the DDR by exatecan-induced DNA damage leads to the arrest of the cell cycle. This provides the cell with time to attempt DNA repair before proceeding with division, thereby preventing the propagation of damaged genetic material. nih.govyoutube.com Treatment with exatecan has been shown to cause cell cycle arrest primarily in the S and G2/M phases. nih.govuniv-lille.fr
The arrest in these phases is mediated by the checkpoint kinases Chk1 and Chk2, which, once activated, phosphorylate and inactivate key cell cycle regulators. nih.gov For instance, the G2/M arrest is often associated with the inhibition of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. univ-lille.fr
Table 2: Markers of Exatecan-Induced Cellular Response
| Cellular Marker | Effect of Exatecan Treatment | Implication | Reference |
| γH2AX | Increased phosphorylation | Induction of DNA double-strand breaks and activation of DDR | aacrjournals.orgnih.govresearchgate.net |
| S-phase cell population | Decrease | S-phase cell cycle arrest | nih.gov |
| G2/M-phase cell population | Increase | G2/M-phase cell cycle arrest | nih.govuniv-lille.fr |
| Cleaved PARP | Increased levels | Induction of apoptosis | nih.govnih.gov |
| Cleaved Caspase-3 | Increased levels | Execution phase of apoptosis | nih.govnih.gov |
Molecular Mechanisms of Programmed Cell Death Induction (Apoptosis)
If the DNA damage induced by exatecan is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. aacrjournals.orgnih.govnih.gov This is a highly regulated process that eliminates damaged cells without inducing an inflammatory response. Exatecan has been shown to be a potent inducer of apoptosis. aacrjournals.orgnih.gov
The apoptotic cascade is initiated by the sustained DNA damage signal. nih.govthermofisher.com This leads to the activation of initiator caspases, such as caspase-9, which are central to the intrinsic (mitochondrial) pathway of apoptosis. nih.govnih.gov Activated caspase-9 then cleaves and activates executioner caspases, including caspase-3. nih.govnih.gov Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov The cleavage of both PARP and caspase-3 are established markers of exatecan-induced apoptosis. nih.govnih.gov The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which can either promote or inhibit apoptosis. nih.gov
Specificity and Selectivity in Defined Cellular Systems
The cellular pharmacology of (alphaR)-Cyclopropaneacetamide-Exatecan, a derivative of the potent topoisomerase I inhibitor exatecan, has been characterized in various preclinical research settings. nih.govmedchemexpress.com These studies highlight its specificity and selectivity through differential effects on cancer cell lines and direct interaction with its molecular target.
This compound, also identified as SHR169265, demonstrates cytotoxic activity by inhibiting the proliferation of various human cancer cell lines. nih.govmedchemexpress.com Laboratory studies have quantified this inhibitory effect, revealing differential sensitivity across cell lines.
Specifically, in a human glioblastoma cell line, U87MG, the compound shows a half-maximal inhibitory concentration (IC50) of 8.11 μM. medchemexpress.com In contrast, it exhibits greater potency against the SK-BR-3 human breast cancer cell line, with a recorded IC50 of 2.31 μM. medchemexpress.com This variation in potency underscores the differential sensitivity of distinct cancer cell types to this agent.
Interactive Table: Cellular Proliferation Inhibition of this compound
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| U87MG | Glioblastoma | 8.11 |
| SK-BR-3 | Breast Cancer | 2.31 |
This compound functions as a topoisomerase I inhibitor, a mechanism shared with its parent compound, exatecan. nih.govtargetmol.com Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.gov Inhibitors like exatecan and its derivatives trap the enzyme-DNA complex, known as the topoisomerase I cleavage complex (TOP1cc), preventing the re-ligation of the DNA strand. nih.govnih.gov This stabilization of the TOP1cc leads to the accumulation of DNA damage and ultimately triggers cell death. nih.gov
The parent compound, exatecan, is a potent inhibitor of DNA topoisomerase I, with a reported IC50 value of 2.2 μM for the enzyme. targetmol.com Molecular modeling suggests that exatecan's potency is due to its ability to form additional hydrogen bonds with the TOP1-DNA interface, enhancing the stability of the trapped complex. nih.gov
Quantitative studies on this compound (SHR169265) have shown that its inhibitory effect on the enzymatic activity of DNA topoisomerase I is comparable to that of SHR167971, an analog of deruxtecan (B607063) (DXd). nih.gov This indicates a potent engagement with its molecular target. As a payload in antibody-drug conjugates, SHR169265 was designed to have strong cytotoxicity, which is directly linked to its function as a topoisomerase I inhibitor. nih.govsciety.org
Table: Topoisomerase I Inhibition Data
| Compound | Target | Parameter | Value |
|---|---|---|---|
| Exatecan (Parent Compound) | Topoisomerase I | IC50 | 2.2 µM |
| This compound (SHR169265) | Topoisomerase I | Enzymatic Inhibition | Comparable to SHR167971 (DXd analog) |
Structure Activity Relationship Sar Studies and Advanced Medicinal Chemistry Aspects
Identification of Core Pharmacophoric Elements and Essential Structural Motifs
The core pharmacophore of exatecan (B1662903), and by extension (alphaR)-Cyclopropaneacetamide-Exatecan, is the pentacyclic ring system characteristic of camptothecins. This structure is composed of a planar pyrrolo[3,4-b]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a crucial α-hydroxy lactone ring (ring E) with an (S) configuration at the chiral center at position 20. nih.govnih.gov This entire pentacyclic core is essential for its biological activity, which is the inhibition of DNA topoisomerase I. nih.gov
The key structural motifs that contribute to the potent activity of exatecan include:
The Planar Pentacyclic Ring System: This planar structure intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, ultimately triggering cell death.
The (S)-α-Hydroxy Lactone E-ring: The integrity of this lactone ring is paramount for activity. The (S) configuration at the C-20 hydroxyl group is an absolute requirement for its inhibitory action. nih.gov
Substitutions on the A and B rings: Modifications at these positions can significantly influence the compound's potency, solubility, and pharmacokinetic properties. Exatecan features a fluorine atom and a methyl group on the A ring, which contribute to its enhanced activity compared to the parent compound, camptothecin (B557342).
| Structural Element | Function in Biological Activity | Reference |
|---|---|---|
| Planar Pentacyclic Core (A-E rings) | Intercalates into the DNA-topoisomerase I complex, stabilizing the cleavage complex. | nih.gov |
| (S)-α-Hydroxy Lactone E-ring | Essential for binding and inhibitory activity; the (S) configuration at C-20 is critical. | nih.gov |
| Fluorine and Methyl Groups (A-ring) | Enhance potency and influence pharmacokinetic properties. |
Impact of the (alphaR)-Cyclopropaneacetamide Moiety on Compound Biological Activity
The introduction of the (alphaR)-Cyclopropaneacetamide moiety to the exatecan scaffold is a key modification, primarily in the context of its use as a payload for ADCs. While detailed public data on the specific impact of this moiety on the intrinsic activity of exatecan is limited, its role can be inferred from its application in ADC technology.
The cyclopropane (B1198618) ring is a versatile functional group in medicinal chemistry. scientificupdate.compsu.eduacs.org Its rigid structure can influence the conformation of the molecule, potentially leading to a more favorable interaction with the target enzyme. Furthermore, cyclopropyl (B3062369) groups are known to often enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org
The primary role of the (alphaR)-Cyclopropaneacetamide moiety in the currently known applications is therefore to serve as a structurally refined component of the linker, facilitating the effective delivery and release of the highly potent exatecan payload within the tumor microenvironment. Its direct influence on the topoisomerase I inhibitory activity of the exatecan core, once cleaved, is likely minimal, as the core pharmacophore remains intact.
Rational Design Principles for Derivatization to Enhance Compound Potency or Specificity
The rational design of exatecan derivatives aims to improve its therapeutic index by enhancing potency, increasing specificity for tumor cells, and improving its physicochemical properties, particularly for use in ADCs. A major challenge with exatecan is its hydrophobicity, which can lead to aggregation when conjugated to antibodies. mdpi.com
Key rational design principles include:
Linker Modification for ADCs: A significant focus of derivatization has been on the linker technology for ADCs. To counteract the hydrophobicity of exatecan, hydrophilic linkers are often employed. This can involve the incorporation of polyethylene (B3416737) glycol (PEG) chains or other polar functional groups into the linker structure. mdpi.com The goal is to create a stable ADC in circulation that efficiently releases the active exatecan payload within the target cell.
Modulation of Physicochemical Properties: Derivatization strategies often focus on improving the solubility and stability of the molecule. The introduction of ionizable groups or polar moieties can enhance water solubility, which is crucial for formulation and administration.
Targeted Delivery: The ultimate goal of derivatizing exatecan for use in ADCs is to enhance its tumor specificity. This is achieved by conjugating it to a monoclonal antibody that recognizes a tumor-associated antigen. The design of the linker plays a critical role in ensuring that the payload is only released after the ADC has been internalized by the cancer cell. google.com
| Design Principle | Objective | Example Strategy | Reference |
|---|---|---|---|
| Linker Modification for ADCs | Improve ADC stability and solubility, control payload release. | Incorporation of hydrophilic linkers (e.g., PEG). | mdpi.com |
| Modulation of Physicochemical Properties | Enhance solubility and stability. | Introduction of polar or ionizable functional groups. | |
| Targeted Delivery | Increase tumor specificity and reduce off-target toxicity. | Conjugation to tumor-specific monoclonal antibodies via cleavable linkers. | google.com |
Strategies for Lead Optimization of this compound Analogs
Lead optimization of analogs of this compound primarily revolves around its application as an ADC payload. The strategies focus on refining the linker and the conjugation chemistry to produce ADCs with superior efficacy and safety profiles.
Key optimization strategies include:
Fine-tuning Linker Cleavability: The linker must be stable in systemic circulation to prevent premature release of the toxic payload, but readily cleaved within the target cancer cell. Optimization involves exploring different cleavable motifs, such as peptide sequences that are substrates for lysosomal proteases or pH-sensitive linkers that degrade in the acidic environment of the endosome.
Optimizing Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody (DAR) is a critical parameter. A higher DAR can increase potency but may also lead to aggregation and faster clearance of the ADC. Optimization aims to find the ideal DAR that balances efficacy with favorable pharmacokinetic properties.
Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. Site-specific conjugation techniques are being developed to produce homogeneous ADCs with a defined DAR and attachment points. This leads to a more consistent product with predictable properties.
The optimization of this compound analogs is a multifaceted process that requires a deep understanding of the interplay between the antibody, linker, and payload to develop next-generation ADCs with enhanced therapeutic windows.
Preclinical Pharmacological Characterization in in Vitro and in Vivo Models Mechanistic Focus
Research on Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Biological Systems
Preclinical studies in various animal models have been crucial in characterizing the ADME profile of exatecan (B1662903), providing insights into its behavior and persistence in biological systems before human trials.
Characterization of Metabolic Pathways and Identification of Key Metabolites (e.g., Cytochrome P450 involvement for Exatecan)
Exatecan belongs to the camptothecin (B557342) class of topoisomerase I inhibitors. The metabolic pathways for this class of compounds often involve the cytochrome P450 (CYP) enzyme system. For instance, irinotecan (B1672180) (CPT-11), another camptothecin derivative, is extensively metabolized by CYP3A4 and CYP3A5 enzymes. researchgate.netnih.gov In humans, CYP3A4 is primarily responsible for oxidizing the piperidinylpiperidine side chain of CPT-11 to form metabolites like APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin) and NPC (7-ethyl-10-(4-amino-1-piperidino) carbonyloxycamptothecin). researchgate.netnih.gov
In vitro studies using cells expressing specific CYP enzymes have shown that CYP3A4 is the main enzyme involved in producing these oxidative metabolites of CPT-11. researchgate.net The metabolism by CYP3A5 appears to follow a different route, generating a de-ethylated metabolite. researchgate.netnih.gov These metabolic processes, catalyzed by the CYP3A subfamily, are significant in the biotransformation of camptothecin analogs. researchgate.net While exatecan is a potent derivative, specific studies detailing its unique metabolic profile and key metabolites via CYP or other pathways in preclinical models are still emerging.
Elucidation of Excretion Routes and Kinetic Profiles in Preclinical Animal Models
Pharmacokinetic studies in non-human models have provided data on the kinetic profile of exatecan. In mice, an antigen-independent conjugate of exatecan with polyethylene (B3416737) glycol (PEG) was developed to achieve a slow release of the active drug. nih.govnih.gov This conjugate demonstrated an apparent circulating half-life of approximately 12 hours. nih.gov This value reflects a combination of the renal elimination rate of the conjugate (half-life of ~18 hours) and the rate of exatecan release from the conjugate (half-life of ~40 hours). nih.govnih.gov In a separate experiment with this conjugate, the released free exatecan showed a half-life of approximately 25 hours in mice. nih.gov Preclinical toxicology studies also noted that dogs are more sensitive to exatecan than mice. researchgate.net
Table 1: Pharmacokinetic Parameters of PEG-Conjugated Exatecan in Mice
| Parameter | Value | Description |
|---|---|---|
| Apparent Circulating Half-life (Conjugate) | ~12 hours | The composite time for the conjugate concentration to halve in circulation, reflecting both elimination and drug release. |
| Renal Elimination Half-life (Conjugate) | ~18 hours | The time for the concentration of the intact conjugate to halve via renal clearance. |
| Release Half-life (Free Exatecan) | ~40 hours | The time for half of the exatecan to be released from the PEG carrier in vivo. |
| Half-life (Released Free Exatecan) | ~25 hours | The elimination half-life of the active exatecan molecule after its release from the conjugate. |
Preclinical Pharmacodynamics: Identification and Validation of Biomarkers of Compound Response and Activity
The antitumor activity of exatecan is rooted in its function as a topoisomerase I (TOP1) inhibitor. Its interaction with the TOP1-DNA complex leads to the formation of stable ternary complexes known as TOP1 cleavage complexes (TOP1cc). nih.gov This action prevents the re-ligation of single-strand DNA breaks, leading to replication-associated DNA double-strand breaks and subsequent cell death. nih.gov
Correlation Between Compound Exposure and Molecular/Cellular Effects
Preclinical studies have established a clear link between exatecan exposure and its molecular and cellular effects. In both biochemical and cellular assays, exatecan has been shown to be more potent at trapping TOP1 than other clinical inhibitors like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). nih.gov This enhanced trapping ability correlates with higher levels of DNA damage and apoptotic cell death. nih.govresearchgate.net
The cytotoxicity of exatecan has been quantified across various human cancer cell lines. It consistently demonstrates significantly greater potency compared to other TOP1 inhibitors. nih.gov For example, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are substantially lower for exatecan across multiple cell lines. nih.gov
Table 2: Comparative Cytotoxicity (IC50) of Exatecan and Other TOP1 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) | LMP400 (nM) |
|---|---|---|---|---|---|
| MOLT-4 | Acute Leukemia | 0.28 | 2.18 | 4.88 | 1.05 |
| CCRF-CEM | Acute Leukemia | 0.44 | 1.15 | 8.23 | 2.37 |
| DMS114 | Small Cell Lung Cancer | 0.25 | 1.00 | 2.50 | 0.60 |
| DU145 | Prostate Cancer | 0.58 | 2.50 | 18.00 | 1.50 |
Data derived from in vitro CellTiter-Glo assays after 72 hours of treatment. nih.gov
Discovery of Predictive Biomarkers of Response (e.g., SLFN11 expression, Homologous Recombination Deficiency for Exatecan)
Research has identified key predictive biomarkers that correlate with heightened sensitivity to exatecan. nih.gov The expression of Schlafen family member 11 (SLFN11) and the presence of homologous recombination deficiency (HRD) are two of the most significant factors. nih.govnih.gov
SLFN11 is a putative DNA/RNA helicase that, when expressed, is associated with increased sensitivity to DNA-damaging agents. nih.govfrontiersin.org Preclinical models have consistently shown that SLFN11-proficient cancer cells are markedly more sensitive to exatecan compared to their SLFN11-deficient counterparts. nih.gov This suggests that SLFN11 expression could be a valuable biomarker for selecting patients who are more likely to respond to exatecan-based therapies. nih.govfrontiersin.org
Homologous recombination is a major DNA repair pathway, and cells with deficiencies in this pathway (HRD), often due to mutations in genes like BRCA1 or BRCA2, are more reliant on other repair mechanisms and more vulnerable to agents that cause DNA damage. nih.govnih.gov Preclinical evidence indicates that HR-deficient cells exhibit increased susceptibility to exatecan. nih.gov Tumors with features of "BRCAness" or high SLFN11 expression have shown high response rates to TOP1 inhibitors. nih.gov The presence of both biomarkers may predict an even greater response. nih.gov
Table 3: Key Predictive Biomarkers for Exatecan Sensitivity
| Biomarker | Description | Implication for Exatecan Response |
|---|---|---|
| SLFN11 Expression | Expression of the Schlafen family member 11 protein, which is involved in halting replication under stress. nih.govnih.gov | High SLFN11 expression is a dominant biomarker of response, correlating with increased sensitivity to exatecan. nih.gov |
| Homologous Recombination Deficiency (HRD) | A state where cells are unable to effectively repair DNA double-strand breaks using the homologous recombination pathway. nih.govnih.gov | HRD-positive cells show preferential vulnerability and increased sensitivity to exatecan. nih.govnih.gov |
Computational Studies and Structural Biology of Alphar Cyclopropaneacetamide Exatecan
Molecular Docking Simulations and Prediction of Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (alphaR)-Cyclopropaneacetamide-Exatecan, these simulations are pivotal in understanding its interaction with its molecular target, the topoisomerase I (TOP1)-DNA cleavage complex.
Detailed molecular modeling of the parent compound, exatecan (B1662903), binding at the interface of the TOP1 cleavage complex has revealed key molecular interactions. medchemexpress.commedchemexpress.com In addition to the three hydrogen bonds characteristic of the parent camptothecin (B557342) with TOP1 residues (Arginine 364, Aspartate 533, and Asparagine 722), modeling of exatecan suggests the formation of two additional hydrogen bonds. medchemexpress.commedchemexpress.comambeed.com These novel interactions are with a flanking DNA base and the TOP1 residue Asparagine 352. medchemexpress.commedchemexpress.com This enhanced interaction profile is believed to contribute to the stronger TOP1 trapping observed with exatecan compared to other clinical TOP1 inhibitors like topotecan (B1662842) and SN-38. medchemexpress.commedchemexpress.com
Table 1: Predicted Hydrogen Bond Interactions of Exatecan with the TOP1-DNA Complex
| Interacting Residue/Base | Distance (Å) | Reference |
|---|---|---|
| Aspartate 533 (TOP1) | Distance not specified in results | medchemexpress.commedchemexpress.comambeed.com |
| Arginine 364 (TOP1) | Distance not specified in results | medchemexpress.commedchemexpress.comambeed.com |
| Asparagine 722 (TOP1) | Distance not specified in results | medchemexpress.commedchemexpress.comambeed.com |
| Asparagine 352 (TOP1) | Distance not specified in results | medchemexpress.commedchemexpress.com |
Furthermore, computational studies have utilized Glide docking followed by Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations to determine the binding energies of exatecan and other camptothecin derivatives to both wild-type and mutant TOP1. nih.gov These studies are critical in understanding potential mechanisms of drug resistance. For instance, mutations in the TOP1 active site can significantly weaken drug binding. nih.gov Comparative binding energy calculations have shown that newer camptothecin derivatives, including exatecan, exhibit stronger binding energies than older compounds like topotecan and camptothecin when interacting with a panel of TOP1 mutants. nih.gov
Molecular Dynamics Simulations of Compound-Target Protein Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the drug-target complex over time. youtube.comnih.gov MD simulations can be used to assess the stability of the binding pose predicted by docking, explore conformational changes in the protein and ligand, and analyze the role of solvent molecules in the binding event. youtube.comnih.gov
Although detailed MD simulation studies specifically for this compound are not widely available in the public domain, the methodology has been applied to related compounds. For example, MD simulations have been used to validate the docked results for topotecan, another camptothecin analog, revealing larger conformational fluctuations upon mutations in the TOP1 enzyme. nih.gov Such simulations are invaluable for understanding the flexibility of the binding pocket and how mutations can impact the stability of the drug-target interaction. nih.gov For exatecan and its derivatives, MD simulations would be instrumental in confirming the stability of the proposed five-hydrogen bond network and in providing a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov
Specific QSAR models for this compound or the broader class of exatecan derivatives are not extensively documented in the available literature. However, QSAR studies have been performed on other series of camptothecin analogues. nih.gov These studies have demonstrated that the inhibitory activity of camptothecins against TOP1 is often dependent on their hydrophobic and steric properties. nih.gov For some series, hydrophobicity at position-7 of the camptothecin core has been identified as a critical determinant of activity. nih.gov By developing similar QSAR models for exatecan derivatives, it would be possible to predict how modifications, such as the (alphaR)-Cyclopropaneacetamide group, influence TOP1 inhibitory potency and to rationally design novel derivatives with improved efficacy.
In Silico Prediction of Pharmacodynamic and Mechanistic Properties
In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their pharmacodynamic effects. nih.govaudreyli.com For a compound like this compound, which is utilized as a payload in ADCs, in silico models are particularly valuable for predicting its behavior once released from the antibody.
Computational studies have been employed to investigate the "bystander effect" of ADCs, where the payload, after being released inside a target cancer cell, can diffuse across the cell membrane to kill neighboring cancer cells. researchgate.net In silico analysis of exatecan and its derivative DXd (deruxtecan) has been used to simulate their tissue penetration. researchgate.net These simulations can help to understand how physicochemical properties, such as membrane permeability, correlate with the observed bystander killing effect. researchgate.net For instance, the higher permeability of exatecan compared to other payloads like SN-38 is thought to contribute to its more efficient bystander effect. researchgate.net
In silico ADMET prediction tools can also be used to estimate properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. nih.govresearchgate.net While specific predictive models for this compound are not detailed, general models trained on large datasets of chemical compounds are routinely used in early drug discovery to flag potential liabilities and guide the selection of candidates with more favorable pharmacokinetic profiles. nih.govresearchgate.net
Research into Novel Formulation and Delivery Strategies for Alphar Cyclopropaneacetamide Exatecan
Incorporation into Antibody-Drug Conjugates (ADCs) as a Cytotoxic Payload
(alphaR)-Cyclopropaneacetamide-Exatecan and its parent compound, exatecan (B1662903), are highly potent cytotoxic agents, making them ideal payloads for ADCs. nih.govmedchemexpress.com ADCs combine the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. nih.gov Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, and the payload is released, leading to cell death. nih.gov Exatecan-based ADCs have shown significant efficacy against various cancer cell lines, including those resistant to other therapies. nih.govmdpi.com The development of these ADCs involves careful consideration of both the linker technology used to attach the payload and the number of payload molecules per antibody.
The linker connecting the antibody to the exatecan payload is a critical component that heavily influences the ADC's stability, efficacy, and safety profile. biochempeg.com Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action and characteristics. proteogenix.science
Cleavable Linkers: These are designed to be stable in the systemic circulation but are broken down by specific conditions prevalent within the tumor microenvironment or inside cancer cells. broadpharm.com This controlled release is a key advantage. More than 80% of clinically approved ADCs utilize cleavable linkers. nih.gov Mechanisms for cleavage include:
Enzyme-Sensitive Linkers: Peptidyl spacers, such as the Gly-Gly-Phe-Gly sequence or the valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, which are abundant in tumor cells. nih.govbroadpharm.com Research on exatecan-derivative ADCs has utilized a Gly-Gly-Phe-Gly peptidyl spacer, which is stable in circulation but is cleaved following internalization into the tumor. nih.gov Another design incorporated the well-established Val-Cit-PABA (VC-PAB) cleavage site to ensure the traceless intracellular release of exatecan. nih.gov
pH-Sensitive Linkers: These linkers, such as hydrazones, exploit the lower pH of endosomal and lysosomal compartments (pH 4.8-6.0) compared to the bloodstream (pH ~7.4) to trigger payload release. broadpharm.comnih.gov While effective, some early acid-cleavable linkers showed limited plasma stability. nih.gov
Glutathione-Sensitive Linkers: These utilize the significantly higher concentration of glutathione (B108866) in the cytoplasm compared to the plasma to cleave disulfide bonds and release the drug. broadpharm.comcancer.gov
Non-Cleavable Linkers: These linkers remain intact, and payload release relies on the complete lysosomal degradation of the antibody component of the ADC after it has been internalized by the cancer cell. biochempeg.comnih.gov This process releases the payload still attached to the linker and a single amino acid from the antibody. biochempeg.com
Advantages: The primary benefit of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity. biochempeg.comproteogenix.sciencenih.gov
Disadvantages: The released payload-linker-amino acid complex must retain its cytotoxic activity, and its ability to permeate out of the cell to kill neighboring antigen-negative cells (the "bystander effect") is often limited compared to freely released payloads from cleavable linkers. proteogenix.science
For exatecan-based ADCs, studies have often focused on cleavable linkers to leverage the high membrane permeability of the released payload, which can induce a potent bystander effect, killing adjacent tumor cells that may not express the target antigen. mdpi.com
| Linker Type | Release Mechanism | Advantages | Disadvantages | Example Use with Exatecan/Derivatives |
|---|---|---|---|---|
| Cleavable (Protease-Sensitive) | Cleavage by lysosomal enzymes (e.g., Cathepsin B). broadpharm.com | - Controlled, intracellular release.
| - Potential for premature cleavage. | Gly-Gly-Phe-Gly nih.gov, Val-Cit-PABA nih.gov |
| Cleavable (pH-Sensitive) | Hydrolysis in acidic environments (endosomes/lysosomes). broadpharm.com | - Exploits tumor cell biology. | - Can have stability issues in plasma. nih.gov | Not prominently featured in exatecan search results. |
| Non-Cleavable | Degradation of the antibody in the lysosome. biochempeg.com | - High plasma stability. nih.gov | - Released payload derivative must be active.
| A non-cleavable linker was shown to be less effective in one study, indicating the need for an efficient release mechanism for exatecan. nih.gov |
The Drug-to-Antibody Ratio (DAR) refers to the average number of payload molecules attached to a single antibody. It is a critical parameter that significantly impacts the ADC's efficacy, stability, and therapeutic window. nih.gov
A low DAR may result in insufficient potency.
A high DAR can increase potency but may also lead to conjugate aggregation, reduced stability, and faster clearance from circulation, potentially narrowing the therapeutic window. nih.gov
Preclinical studies have explored optimizing the DAR for exatecan-based ADCs. Researchers successfully designed exatecan constructs with linkers that allowed for a high DAR of 8 without causing aggregation. nih.gov This was achieved by incorporating polyethylene (B3416737) glycol (PEG) chains into the linker structure, which helps to mitigate the hydrophobicity of the payload. nih.gov A comparison of these high-DAR exatecan ADCs with other topoisomerase inhibitor ADCs, such as trastuzumab deruxtecan (B607063) (DS-8201a), showed that the highly conjugated exatecan ADC displayed potent and comparable in vitro cytotoxicity against breast and gastric cancer cell lines. mdpi.com The ability to create stable, highly conjugated exatecan ADCs is crucial, as a higher DAR can deliver a greater cytotoxic payload to the target cell, potentially overcoming drug resistance. nih.govmdpi.com Furthermore, general ADC research shows that the total payload dose, influenced by both the antibody dose and the DAR, is a key driver of both efficacy and toxicity. nih.gov
Development of Peptide-Drug Conjugates (e.g., alphalex-Exatecan, CBX-12)
An alternative to antibody-based targeting is the use of peptide-drug conjugates (PDCs). These systems replace the large monoclonal antibody with a smaller peptide designed to target a specific feature of the tumor. medchemexpress.comnih.gov A leading example utilizing an exatecan payload is CBX-12 , also known as alphalex-Exatecan. cybrexa.comcybrexa.com CBX-12 is a PDC developed to deliver exatecan to solid tumors in an antigen-independent manner. nih.govascopubs.org Instead of targeting a specific protein antigen, it targets the acidic tumor microenvironment, a common feature of solid tumors resulting from their altered metabolism (the Warburg effect). nih.govnih.gov This approach could potentially broaden the applicability of exatecan therapy across many different types of solid tumors. cybrexa.comnih.gov
The targeting and release mechanism of CBX-12 is engineered into its peptide component, a pH-Low Insertion Peptide (pHLIP®). medchemexpress.comcybrexa.com This mechanism works as follows:
Systemic Circulation (Normal pH): In the blood, where the pH is neutral (~7.4), the pHLIP peptide is unstructured and water-soluble. ascopubs.org
Tumor Microenvironment (Low pH): When the conjugate reaches the acidic environment at the surface of tumor cells, the low pH triggers a conformational change in the peptide, causing it to form a stable alpha-helix. nih.govascopubs.org
Membrane Insertion: This alpha-helix structure inserts directionally across the cancer cell membrane, acting like a molecular syringe. nih.govascopubs.org
Intracellular Payload Release: This process delivers the linker and the exatecan payload into the cytoplasm of the cancer cell. The linker used in CBX-12 is a self-immolating disulfide linker, which is then cleaved by the high intracellular concentration of glutathione, releasing the active exatecan payload directly inside the tumor cell. cancer.govnih.gov
This pH-triggered delivery system ensures that the potent exatecan payload is released selectively within tumor cells, sparing healthy tissues and offering a high therapeutic index. nih.gov
| Conjugate | Targeting Moiety | Target | Payload | Release Mechanism |
|---|---|---|---|---|
| CBX-12 (alphalex-Exatecan) | pH-Low Insertion Peptide (pHLIP®) cybrexa.com | Acidic tumor microenvironment (low extracellular pH) cancer.govnih.gov | Exatecan medchemexpress.com | 1. pH-triggered peptide insertion into the cell membrane. ascopubs.org 2. Intracellular cleavage of a disulfide linker by glutathione. cancer.gov |
Investigation of Polymeric Nanoparticles and Liposomal Encapsulation Approaches
Beyond conjugates, research into drug delivery explores the use of nanocarriers like polymeric nanoparticles and liposomes to improve the pharmacokinetic properties of therapeutic agents. brighton.ac.ukmdpi.com These systems can encapsulate drugs, protecting them from degradation in the bloodstream, allowing for sustained release, and potentially improving their delivery to tumor sites through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov
Liposomal Encapsulation: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are biodegradable, biocompatible, and can be modified with polymers like PEG ("stealth" liposomes) to increase their circulation half-life. nih.govresearchgate.net While specific studies on the liposomal encapsulation of this compound were not detailed in the search results, this technology is widely investigated for other camptothecin (B557342) analogues like topotecan (B1662842) to reduce toxicity and improve drug bioavailability. nih.gov Co-encapsulation of multiple drugs in a single liposome (B1194612) is also being explored to optimize synergistic effects. nih.gov
Polymeric Nanoparticles: These are solid colloidal particles made from natural or synthetic polymers, such as polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA). brighton.ac.ukmdpi.com They can encapsulate drugs, offering advantages like sustained release and improved stability. mdpi.com The development of complex, polymer-based linker platforms for exatecan ADCs, such as those using polysarcosine to mask hydrophobicity, demonstrates the application of polymer science to improve the delivery of exatecan. mdpi.com While direct encapsulation of free exatecan in polymeric nanoparticles is a rational area of investigation, specific preclinical data was not available in the provided results. General studies show that encapsulating drugs in polymeric nanoparticles can significantly enhance their cellular internalization compared to the free drug. brighton.ac.uk
Impact of Delivery System on Cellular Internalization, Intracellular Trafficking, and Payload Release
Antibody-Drug Conjugates (ADCs): The internalization of an ADC is a receptor-mediated process. The antibody binds to its target antigen on the cell surface, and the entire ADC-antigen complex is then internalized into the cell, typically into an endosome. nih.govnih.gov The endosome traffics through the cell and fuses with a lysosome. Inside the acidic, enzyme-rich environment of the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the exatecan payload. nih.govnih.gov The released drug must then escape the lysosome to reach its nuclear target, topoisomerase I.
Peptide-Drug Conjugates (CBX-12): The internalization mechanism for CBX-12 is fundamentally different. It is not dependent on receptor-mediated endocytosis but on a physical property of the tumor microenvironment—low pH. ascopubs.org The pHLIP peptide directly inserts through the cell membrane, delivering the payload into the cytoplasm. nih.gov The subsequent release is triggered by the high glutathione concentration in the cytoplasm. cancer.gov This direct cytoplasmic delivery bypasses the endo-lysosomal trafficking pathway, which can be a more direct and potentially more efficient route for the payload to reach the nucleus.
Preclinical Combination Research with Alphar Cyclopropaneacetamide Exatecan
Rationale and Design of Mechanistic Combination Strategies
(alphaR)-Cyclopropaneacetamide-Exatecan, a derivative of the potent topoisomerase I (TOP1) inhibitor exatecan (B1662903), has demonstrated significant antitumor activity in preclinical studies. nih.gov Its mechanism of action involves trapping TOP1 cleavage complexes (TOP1cc), which leads to DNA damage and apoptotic cell death. nih.govnih.gov Modeling of exatecan's binding at the TOP1-DNA interface suggests novel molecular interactions that result in more potent TOP1 trapping and greater induction of DNA damage compared to other clinical TOP1 inhibitors like topotecan (B1662842) and SN-38. nih.govnih.govresearchgate.net
The high potency of exatecan, while beneficial for its cytotoxic effect, can also lead to dose-limiting toxicities, which has historically hindered its development as a standalone agent. nih.gov This has provided a strong rationale for the development of combination strategies aimed at enhancing its therapeutic index. One key strategy involves combining exatecan with agents that target cellular responses to the DNA damage it induces. The principle behind this is that by inhibiting the cell's ability to repair the DNA lesions created by exatecan, the cytotoxic effect can be potentiated, allowing for greater efficacy.
Another critical aspect of designing combination strategies involves improving the delivery of exatecan to tumor tissues while minimizing systemic exposure. To this end, exatecan has been developed as a payload for antibody-drug conjugates (ADCs) and as a peptide-drug conjugate. nih.govnih.govnih.gov For instance, CBX-12 is a pH-sensitive peptide-exatecan conjugate designed to selectively release exatecan in the acidic microenvironment of tumors. nih.govnih.gov This targeted delivery approach forms a cornerstone of modern combination strategies, as it allows for the co-administration of other therapeutic agents with a potentially more favorable safety profile. The development of such targeted delivery systems for exatecan derivatives provides a platform for rational combination therapies that can exploit the compound's potent cytotoxic mechanism while mitigating systemic effects.
Mechanistic Studies of Combinations with Immunomodulatory Agents in In Vivo Models
The combination of this compound derivatives with immunomodulatory agents is an area of active preclinical investigation. The rationale for this approach is based on the ability of certain chemotherapeutic agents to induce an immune response against the tumor, a process known as immunogenic cell death (ICD).
Trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate that uses a derivative of exatecan (DXd) as its payload, has been shown to have immunomodulatory effects in preclinical models. nih.gov Studies have demonstrated that T-DXd can induce ICD, which is characterized by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells. This process can lead to the activation of dendritic cells (DCs) and subsequent priming of an antitumor T-cell response. Preclinical studies have shown that combining T-DXd with immune checkpoint inhibitors (ICIs) can enhance antitumor immunity by increasing the infiltration of DCs and CD8+ T cells into the tumor microenvironment. nih.gov
In a syngeneic tumor model using a mouse cell line expressing human HER2, an ADC with a novel exatecan derivative payload (MF-6) demonstrated its role as an immunomodulator by inducing dendritic cell activation and cytotoxic T-cell infiltration. astrazenecaclinicaltrials.com Mice that were cured of their tumors by this ADC developed an adaptive antitumor memory. astrazenecaclinicaltrials.com The efficacy of the ADC was abrogated when cytotoxic CD8+ T cells were depleted, confirming the essential role of the T-cell-mediated immune response in the therapeutic effect of the exatecan-based ADC. astrazenecaclinicaltrials.com These findings suggest that the exatecan payload itself contributes to the immunomodulatory effects of the ADC, providing a strong mechanistic basis for combining this compound or its derivatives with immunotherapies to achieve durable antitumor responses.
Evaluation in Advanced Co-Culture and Complex In Vitro Research Models
The evaluation of this compound and its derivatives in advanced in vitro models, such as co-culture systems and organoids, is crucial for understanding their activity in a more physiologically relevant context that mimics the tumor microenvironment.
One of the key features of potent payloads like exatecan is their ability to exert a "bystander effect," where the payload, once released from an ADC within a target cancer cell, can diffuse out and kill neighboring cancer cells that may not express the target antigen. This effect has been investigated using co-culture models. In one study, an exatecan-based ADC (Tra-Exa-PSAR10) was evaluated in a co-culture of HER2-positive and HER2-negative cancer cells. mdpi.com The results showed that the HER2-negative cells were killed when co-cultured with HER2-positive cells and exposed to the ADC, demonstrating a potent bystander effect. mdpi.com This effect was more pronounced for the exatecan-based ADC compared to an ADC with a different exatecan derivative payload (DS-8201a), which was attributed to the higher passive membrane permeability of exatecan. mdpi.com
While specific studies on the combination of standalone this compound in organoid models are not widely reported, research on ADCs with exatecan derivative payloads has utilized these advanced models. For example, an ADC carrying an exatecan derivative, AMT-562, showed potent and durable antitumor responses in patient-derived xenograft/organoid models of various cancers. researchgate.net The use of such models is critical for assessing the efficacy of combination therapies in a system that better recapitulates the three-dimensional architecture and cellular heterogeneity of human tumors. nih.gov These advanced in vitro systems are valuable tools for screening synergistic drug combinations and for studying the complex interactions between tumor cells, the tumor microenvironment, and therapeutic agents. nih.govamegroups.org
| Model System | ADC Investigated | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Co-culture of HER2+ (SKBR-3) and HER2- (A549) cells | Tra-Exa-PSAR10 (Trastuzumab-Exatecan-Polysarcosine) | Demonstrated potent bystander killing of HER2- cells. | Suggests efficacy in heterogeneously expressing tumors. | mdpi.com |
Future Directions and Emerging Research Avenues for Alphar Cyclopropaneacetamide Exatecan
Exploration of Undiscovered Biological Targets and Off-Target Mechanisms
Future research will likely focus on identifying whether (alphaR)-Cyclopropaneacetamide-Exatecan interacts with other cellular proteins beyond Top1. For instance, studies on other camptothecin (B557342) analogues have revealed unexpected mechanisms of action. The compound FL118, for example, was found to inhibit the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of its effects on Top1. nih.gov This discovery raises the compelling question of whether this compound might exert similar off-target effects that could be harnessed for therapeutic benefit. Investigating these potential secondary mechanisms could reveal new avenues for combination therapies and strategies to overcome drug resistance.
The exploration of these undiscovered targets will involve systematic screening against panels of kinases and other enzymes, as well as unbiased proteomic approaches to identify novel binding partners. Elucidating these off-target effects is essential for building a complete pharmacological profile of the compound.
| Potential Area of Exploration | Rationale and Approach | Potential Impact |
| Anti-Apoptotic Proteins | Based on findings with other camptothecin analogs like FL118, investigate inhibition of proteins such as survivin, Mcl-1, and XIAP. nih.gov | Could explain enhanced potency and provide biomarkers for patient selection. |
| Kinase Panels Screening | Systematic screening against a broad range of protein kinases to identify any unintended inhibitory activity. | Uncover novel mechanisms of action and potential for drug repurposing or combination strategies. |
| Cell Cycle Checkpoint Proteins | Given Top1's role in DNA replication, investigate interactions with key cell cycle regulators. | Deeper understanding of the cytotoxic mechanism and potential synergies with cell cycle inhibitors. |
| Drug Efflux Pumps | Assess interactions with multidrug resistance (MDR) proteins to understand resistance mechanisms. nih.gov | Guide the design of analogs that can evade resistance and be effective in a broader patient population. |
Development and Application of Advanced Preclinical Research Models (e.g., Organoids, 3D Cell Cultures)
The limitations of traditional two-dimensional (2D) cell cultures in predicting clinical outcomes are well-documented. nih.gov The future of preclinical research for compounds like this compound lies in the adoption of advanced models that more accurately mimic the complexity of human tissues. mdpi.com Three-dimensional (3D) cell cultures and patient-derived organoids have emerged as powerful tools that provide a more faithful representation of in vivo tumor architecture, cell-cell interactions, and the tumor microenvironment. nih.govnih.gov
Recent studies have already demonstrated the utility of these models for evaluating novel cancer therapeutics. For example, patient-derived organoid models have been used to show the durable antitumor activity of exatecan-based antibody-drug conjugates (ADCs) in clinically relevant scenarios, such as in tumors with specific genetic mutations. nih.gov Applying these models to this compound research will enable a more nuanced understanding of its activity. Researchers can assess drug penetration, efficacy in heterogeneous tumor populations, and interactions with stromal and immune cells within the 3D construct. mdpi.com Furthermore, these models are ideal for high-throughput screening to test the compound across a diverse range of patient-derived tissues, paving the way for personalized medicine approaches. nih.gov
| Model Type | Application for this compound Research | Key Advantages |
| Tumor Spheroids | Assess drug penetration, efficacy in a 3D environment, and induction of apoptosis in a layered cell structure. | Simple to generate; mimic tumor avascular core and gradients of oxygen and nutrients. |
| Patient-Derived Organoids (PDOs) | Evaluate efficacy in models that retain the genetic and phenotypic characteristics of the original patient tumor. nih.gov | High predictive value for clinical response; enables personalized therapy screening. nih.gov |
| Organ-on-a-Chip (OOC) | Model the interaction between tumor cells and other organs, such as the liver, to study metabolism and potential multi-organ effects. mdpi.com | Allows for the study of systemic effects and drug pharmacokinetics in a microphysiological system. mdpi.comnih.gov |
| 3D Bioprinted Tissues | Create complex, multi-cellular tissue constructs with defined architecture to study invasion and metastasis. | High degree of control over tissue structure and cellular composition. |
Integration with High-Throughput Omics Technologies for Deeper Mechanistic Insights
To move beyond the primary mechanism of Top1 inhibition, a deeper, more holistic understanding of the cellular response to this compound is required. The integration of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. These technologies provide a global snapshot of the molecular changes occurring within a cell or tissue upon drug exposure.
Proteomic techniques, for instance, can be used for more than just target identification. Methods like the Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry can confirm the direct engagement of the compound with Top1 in a cellular context and, more importantly, can perform proteome-wide scans to identify off-target interactions with high sensitivity. nih.gov Transcriptomics (RNA-seq) can reveal the downstream consequences of Top1 inhibition, mapping out the specific cellular pathways that are activated or repressed. This can help identify biomarkers of response or resistance. By combining these multi-omics datasets, researchers can construct a comprehensive network of the drug's mechanism of action, leading to more rational strategies for its use.
| Omics Technology | Specific Application for this compound | Expected Insights |
| Proteomics (e.g., CETSA-MS, LiP) | Confirm direct binding to Top1 and identify other protein binding partners across the entire proteome. nih.gov | Unbiased, proteome-wide target identification and selectivity profiling. nih.gov |
| Transcriptomics (RNA-Seq) | Analyze changes in gene expression patterns following treatment to understand cellular response pathways. | Identification of downstream signaling cascades, resistance pathways, and potential biomarkers. |
| Genomics | Correlate drug sensitivity with specific genetic mutations in cancer cell lines or patient-derived models. | Pinpoint genetic determinants of response or resistance to the compound. |
| Metabolomics | Profile changes in cellular metabolites to understand the metabolic impact of the drug. | Reveal how the compound affects cancer cell metabolism and energy production. |
Rational Design and Synthesis of Next-Generation this compound Analogs with Improved Research Profiles
Building upon the core structure of this compound, there is a significant opportunity for the rational design and synthesis of next-generation analogs with superior properties. The goal of this medicinal chemistry effort is to refine the molecule's profile, enhancing its potency and selectivity while potentially broadening its therapeutic window. This involves a process of molecular hybridization and strategic modification of the exatecan (B1662903) scaffold. nih.govmdpi.com
Future research will focus on several key areas of chemical modification. One promising avenue is the development of novel ADCs that use this compound as the cytotoxic payload. researchgate.net This involves designing innovative linkers that are stable in circulation but efficiently release the active drug within the tumor microenvironment. nih.govmdpi.com For example, research into novel self-immolative linkers has shown promise in creating ADCs that overcome resistance. nih.gov Another approach involves modifying the cyclopropaneacetamide moiety itself or other parts of the exatecan core to improve properties such as water solubility, cell permeability, or binding affinity to Top1. nih.gov These efforts aim to create new chemical entities that retain the potent anticancer activity of the parent compound while offering improved pharmacological characteristics. researchgate.netmdpi.com
| Design Strategy | Objective | Example Approach |
| Novel Linker Chemistry for ADCs | Improve stability in circulation and ensure targeted release of the payload. | Development of novel self-immolative or cleavable linkers that respond to the tumor microenvironment. nih.govmdpi.com |
| Modification of the Exatecan Core | Enhance binding affinity to Top1 or modulate physicochemical properties. | Introduce substitutions on the camptothecin core to improve solubility or evade efflux pumps. nih.gov |
| Alteration of the Cyclopropaneacetamide Group | Fine-tune potency and the drug-release profile. | Synthesize analogs with different substitutions on the cyclopropane (B1198618) ring to alter steric and electronic properties. |
| Hydrophilicity Enhancement | Improve pharmacokinetic profile and reduce aggregation for ADC formulations. | Conjugation with hydrophilic polymers like polysarcosine to create highly loaded yet stable ADCs. mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
